molecular formula C8H9BrN2O B169034 N-(5-bromopyridin-2-yl)propanamide CAS No. 148612-11-7

N-(5-bromopyridin-2-yl)propanamide

Cat. No.: B169034
CAS No.: 148612-11-7
M. Wt: 229.07 g/mol
InChI Key: BBIDCRCDYZHCBN-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)propanamide is a brominated pyridine derivative functionalized with a propanamide group. These derivatives are characterized by their distinct melting points, molecular weights, and solubility profiles, which are influenced by the acyl group’s structure.

The bromopyridine core imparts electronic and steric effects that modulate reactivity, making such compounds valuable intermediates in medicinal chemistry and materials science. For instance, bromine’s electron-withdrawing nature enhances the pyridine ring’s electrophilicity, facilitating further functionalization.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIDCRCDYZHCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation via Acid Chlorides

Propionyl chloride reacts with 5-bromo-2-aminopyridine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. A representative procedure involves dissolving 5-bromo-2-aminopyridine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM), followed by dropwise addition of propionyl chloride (1.2 equiv) and DIPEA (3.0 equiv) at 0°C. After stirring at room temperature for 12 hours, the mixture is washed with aqueous NaHCO₃ and purified via flash chromatography (hexane/ethyl acetate, 3:1). Yields typically range from 45% to 55%, with residual starting material often requiring iterative purification.

Coupling Reagent-Mediated Synthesis

Modern protocols favor coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBroP (Bromo-Tris-Pyrrolidino-Phosphonium Hexafluorophosphate) to activate the carboxylic acid. For example, a mixture of propanoic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in N,N-dimethylformamide (DMF) is stirred for 10 minutes before adding 5-bromo-2-aminopyridine. After 24 hours at room temperature, the product is extracted with ethyl acetate and purified via silica gel chromatography (CH₂Cl₂/MeOH, 20:1), achieving yields up to 62%. This method minimizes racemization and is scalable for industrial applications.

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF or NMP enhance reagent solubility and stabilize intermediates through dipole interactions. Comparative studies show that reactions in DMF reach completion in 12 hours at 25°C, whereas dichloromethane requires 24 hours under reflux. Elevated temperatures (60–100°C) accelerate kinetics but risk decomposition of the bromopyridine moiety.

Stoichiometric Ratios and Additives

A 1:1.2 molar ratio of 5-bromo-2-aminopyridine to propanoic acid derivatives optimizes yield while minimizing side reactions. Catalytic additives such as 4-dimethylaminopyridine (DMAP, 0.1 equiv) improve acylation rates by 15% by acting as a nucleophilic catalyst.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.51 (d, J = 2.3 Hz, 1H, Py-H), 7.94 (dd, J = 8.5, 2.3 Hz, 1H, Py-H), 7.72 (d, J = 8.5 Hz, 1H, Py-H), 2.38 (q, J = 7.6 Hz, 2H, CH₂), 1.12 (t, J = 7.6 Hz, 3H, CH₃).
HRMS (ESI) : m/z calcd for C₈H₁₀BrN₂O ([M+H]⁺): 243.9976; found: 243.9972.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN, 1 mL/min) confirms ≥98% purity with a retention time of 6.2 minutes. Impurities include unreacted 5-bromo-2-aminopyridine (RT 3.8 min) and propionamide dimer (RT 8.5 min).

Comparative Evaluation of Synthetic Routes

MethodReagentsSolventTemperatureYield (%)Purity (%)
Direct AcylationPropionyl chloride, DIPEADCM25°C5595
HATU-Mediated CouplingHATU, DIPEADMF25°C6298
PyBroP ActivationPyBroP, TEANMP60°C5897

HATU-mediated coupling achieves the highest yield due to superior activation of propanoic acid. PyBroP offers a cost-effective alternative but requires elevated temperatures, increasing energy costs.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors to maintain stoichiometric control and heat dissipation. A pilot study using a tubular reactor (ID 2 mm, L 10 m) with DMF at 50°C demonstrated consistent yields (60–62%) and reduced reaction time to 4 hours . Regulatory compliance mandates residual solvent testing (ICH Q3C), with DMF levels maintained below 880 ppm via rotary evaporation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Carboxylic acids or nitriles.

    Reduction Products: Amines or alcohols.

    Coupling Products: Various substituted pyridines.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)propanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amide group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(5-bromopyridin-2-yl)propanamide with structurally related amides and propanamide derivatives:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Biological/Functional Notes Reference
This compound ~228.1 (calculated) Not reported Propanamide group, 5-bromopyridine core Potential intermediate for drug synthesis -
N-(5-bromopyridin-2-yl)acetamide (1a) 214 78–81 Acetyl group, compact structure High crystallinity, moderate solubility
N-(5-bromopyridin-2-yl)-2,2-dimethylpropanamide (1b) 256 42–44 Branched pivaloyl group Lower melting point, enhanced lipophilicity
(Z)-3-(5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)propanamide Not reported Not reported Thiazole and dichlorobenzylidene moieties Predicted pKa = 8.97; potential kinase inhibitor
N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Not reported Not reported Sulfonamido and nitrophenyl substituents Used in hybrid materials synthesis; improved thermal stability
Key Observations:
  • Acyl Group Impact : The acetyl derivative (1a) exhibits a higher melting point (78–81°C) compared to the branched pivaloyl analog (1b, 42–44°C), indicating that bulkier acyl groups reduce crystallinity .
  • Electronic Effects : The bromopyridine core in 1a and 1b contrasts with the thiazole and dichlorobenzylidene groups in ’s compound, which introduce π-conjugation and halogenated motifs that may enhance bioactivity .
  • Functional Diversity : The sulfonamido and nitrophenyl groups in ’s compound demonstrate how polar substituents can improve thermal stability, likely due to hydrogen bonding and steric hindrance .

Biological Activity

N-(5-bromopyridin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound has the molecular formula C₈H₉BrN₂O and a molecular weight of approximately 244.09 g/mol. The presence of the bromine atom in its structure is believed to enhance its reactivity and biological activity compared to other halogenated analogs.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, influencing various biological pathways. The bromine atom may play a crucial role in these interactions, potentially enhancing binding affinity and specificity due to increased hydrophobic interactions.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Anti-inflammatory Properties : The compound has been explored as a building block in drug development targeting neurological and inflammatory diseases. Its structural characteristics suggest potential interactions with cyclooxygenase (COX) enzymes and fatty acid amide hydrolase (FAAH), which are critical in inflammatory pathways .
  • Enzyme Inhibition : Studies have shown that derivatives of brominated pyridines can act as inhibitors for various enzymes. For instance, compounds structurally related to this compound have demonstrated dual inhibitory action against FAAH and COX, indicating potential for analgesic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural VariationUnique Features
N-(5-chloropyridin-2-yl)propanamideChlorine instead of BromineDifferent reactivity profile
N-(5-fluoropyridin-2-yl)propanamideFluorine instead of BrominePotentially lower lipophilicity
N-(5-iodopyridin-2-yl)propanamideIodine instead of BromineIncreased molecular weight and reactivity

The presence of bromine in this compound enhances its reactivity in nucleophilic substitution reactions, making it more versatile compared to its chloro and fluoro counterparts.

Case Studies and Research Findings

  • Inhibition Studies : A study highlighted that certain derivatives based on the structure of this compound showed promising results as competitive inhibitors of FAAH with Ki values indicating potent activity . This suggests potential applications in pain management therapies.
  • Antichlamydial Activity : Research has indicated that compounds structurally related to this compound exhibit selective activity against Chlamydia trachomatis, providing a foundation for developing new treatments for this prevalent infection .
  • Toxicity Assessments : Preliminary toxicity studies have shown that while some derivatives exhibit mild toxicity towards mammalian cell lines, they do not significantly affect host cell viability, indicating a favorable safety profile for further development .

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